molecular formula C16H16BNO4 B15304983 Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate

Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate

Cat. No.: B15304983
M. Wt: 297.1 g/mol
InChI Key: AXFCHZVIKDOBAN-UHFFFAOYSA-N
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Description

Benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxaborole moiety, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate typically involves the reaction of benzyl carbamate with a benzoxaborole derivative. One common method includes the use of a boronic acid intermediate, which reacts with benzyl carbamate under specific conditions to form the desired product. The reaction often requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxaborole moiety allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxaborole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological activity makes it a valuable tool in biological research. It has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

Medicine

In medicine, benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate is explored for its therapeutic potential. It has shown promise in the treatment of various diseases due to its ability to modulate biological pathways.

Industry

Industrially, the compound is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Crisaborole: A benzoxaborole derivative used as a topical anti-inflammatory agent.

    Tavaborole: Another benzoxaborole compound used as an antifungal agent.

Uniqueness

Benzyl N-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-3-yl)methyl]carbamate stands out due to its unique combination of a benzoxaborole moiety with a benzyl carbamate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H16BNO4

Molecular Weight

297.1 g/mol

IUPAC Name

benzyl N-[(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methyl]carbamate

InChI

InChI=1S/C16H16BNO4/c19-16(21-11-12-6-2-1-3-7-12)18-10-15-13-8-4-5-9-14(13)17(20)22-15/h1-9,15,20H,10-11H2,(H,18,19)

InChI Key

AXFCHZVIKDOBAN-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2C(O1)CNC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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